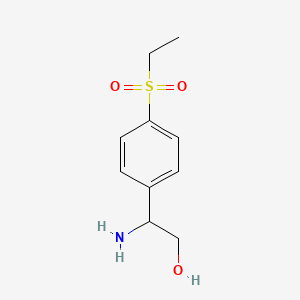

(R-)-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (R)-2-Amino-2-(4-(Ethylsulfonyl)phenyl)ethanol beinhaltet typischerweise die asymmetrische Reduktion eines geeigneten Vorläufers. Eine gängige Methode ist die Reduktion von 4-(Ethylsulfonyl)acetophenon unter Verwendung eines chiralen Katalysators. Die Reaktionsbedingungen beinhalten oft die Verwendung eines polaren organischen Lösungsmittels - wässrigen Mediums, um die Löslichkeit des Substrats zu erhöhen und die Ausbeute und Enantioselektivität des Produkts zu verbessern.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von (R)-2-Amino-2-(4-(Ethylsulfonyl)phenyl)ethanol unter Verwendung biokatalytischer Prozesse hochskaliert werden. Oftmals wird rekombinante Ganzzellkatalyse eingesetzt, bei der gentechnisch veränderte Mikroorganismen zur Katalyse der Reduktionsreaktion verwendet werden. Dieses Verfahren ist kostengünstig und umweltfreundlich und liefert hohe Ausbeuten und einen hervorragenden enantiomeren Überschuss.

Eigenschaften

Molekularformel |

C10H15NO3S |

|---|---|

Molekulargewicht |

229.30 g/mol |

IUPAC-Name |

2-amino-2-(4-ethylsulfonylphenyl)ethanol |

InChI |

InChI=1S/C10H15NO3S/c1-2-15(13,14)9-5-3-8(4-6-9)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3 |

InChI-Schlüssel |

SLXFZGMMNCYWJF-UHFFFAOYSA-N |

Kanonische SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(CO)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol typically involves the asymmetric reduction of a suitable precursor. One common method is the reduction of 4-(ethylsulfonyl)acetophenone using a chiral catalyst. The reaction conditions often include the use of a polar organic solvent-aqueous medium to enhance the solubility of the substrate and improve the yield and enantioselectivity of the product .

Industrial Production Methods

In industrial settings, the production of ®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol can be scaled up using biocatalytic processes. Recombinant whole-cell catalysis is often employed, where engineered microorganisms are used to catalyze the reduction reaction. This method is cost-effective and environmentally friendly, providing high yields and excellent enantiomeric excess .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

(R)-2-Amino-2-(4-(Ethylsulfonyl)phenyl)ethanol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als chiraler Baustein bei der Synthese komplexer organischer Moleküle.

Biologie: Die Verbindung wird zur Untersuchung von enzymkatalysierten Reaktionen und Stoffwechselwegen verwendet.

Medizin: Es ist ein Zwischenprodukt bei der Synthese von Pharmazeutika, darunter Medikamente zur Behandlung von neurologischen Erkrankungen und Infektionen.

Industrie: Die Verbindung wird bei der Herstellung von Feinchemikalien und als Vorstufe für verschiedene industrielle Prozesse verwendet

Wirkmechanismus

Der Wirkmechanismus von (R)-2-Amino-2-(4-(Ethylsulfonyl)phenyl)ethanol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Amino- und Hydroxylgruppen können Wasserstoffbrückenbindungen mit Enzymen und Rezeptoren eingehen und deren Aktivität modulieren. Die Ethylsulfonylgruppe erhöht die Löslichkeit und Stabilität der Verbindung, sodass sie effektiv mit biologischen Molekülen interagieren kann.

Wissenschaftliche Forschungsanwendungen

®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol has a wide range of applications in scientific research:

Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is an intermediate in the synthesis of pharmaceuticals, including drugs for treating neurological disorders and infections.

Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes

Wirkmechanismus

The mechanism of action of ®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The ethylsulfonyl group enhances the compound’s solubility and stability, allowing it to effectively interact with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-Phenylethanol: Ein chiraler Alkohol mit ähnlichen strukturellen Merkmalen, dem jedoch die Ethylsulfonylgruppe fehlt.

2-Phenylethanol: Ein Isomer von 1-Phenylethanol mit unterschiedlichen chemischen Eigenschaften.

4-(Methylsulfonyl)phenylethanol: Ähnlich wie (R)-2-Amino-2-(4-(Ethylsulfonyl)phenyl)ethanol, jedoch mit einer Methylsulfonylgruppe anstelle einer Ethylsulfonylgruppe

Einzigartigkeit

(R)-2-Amino-2-(4-(Ethylsulfonyl)phenyl)ethanol ist aufgrund des Vorhandenseins sowohl von Amino- als auch von Hydroxylgruppen einzigartig, die es ihm ermöglichen, an einer Vielzahl chemischer Reaktionen teilzunehmen. Die Ethylsulfonylgruppe erhöht außerdem seine chemische Stabilität und Löslichkeit, was es zu einer wertvollen Verbindung in verschiedenen Anwendungen macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.